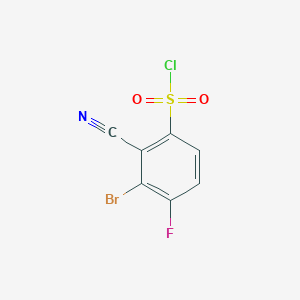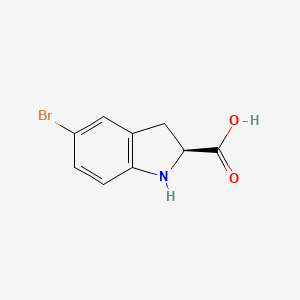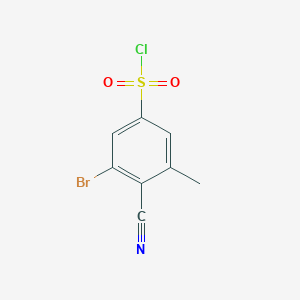![molecular formula C14H12N4O3 B1415698 5-(3-カルボキシプロピル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン CAS No. 1105196-64-2](/img/structure/B1415698.png)
5-(3-カルボキシプロピル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン
説明
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
この化合物は、潜在的な抗菌剤として特定されています。その構造により、さまざまな細菌や真菌病原体と相互作用できる活性部分を組み込むことができます。 幅広い抗菌活性は、実験室での試験で観察されたさまざまな阻害ゾーンから明らかであり、さまざまな微生物株に対する有効性を示しています .
抗癌活性
この化合物のピラゾロピリミジン骨格は、抗癌作用を示すことが知られています。 研究により、この化合物の誘導体は、特にCaco-2癌細胞株に対して、低濃度で癌細胞を効果的に標的とすることが示されており、新規抗癌薬開発のための有望な道筋を示唆しています .
癌治療のための酵素阻害
フェニルピラゾロ[3,4-d]ピリミジン系アナログは、EGFR WT、EGFR T790M、VGFR2、Top-IIなどの必須の癌標的に対する阻害効果について合成および評価されています。 これらの化合物は、さまざまな程度の標的選択性で強力な活性を示しており、癌治療におけるマルチターゲット酵素阻害に価値があります .
抗ウイルス研究
ピラゾロピリミジン骨格を含む化合物は、ニューカッスル病ウイルスなどのウイルスに対して抗ウイルス活性を示しています。 これは、これらの化合物のさらなる修飾により、新しい抗ウイルス治療薬の開発につながる可能性があることを示唆しています .
プロテオミクス研究
この化合物は、タンパク質と相互作用する能力により、プロテオミクス研究で使用されます。 タンパク質-タンパク質相互作用、酵素動力学、およびプロテオミクス分析のその他の側面を研究するために使用できます .
縮合ピラゾロ[3,4-d]ピリミジノン誘導体の合成
この化合物は、さまざまな縮合ピラゾロ[3,4-d]ピリミジノン誘導体の合成のための出発物質として役立ちます。 これらの誘導体は、より高い特異性と低い毒性を持つ新しい治療薬の開発において、医薬品化学において価値があります .
インビトロ細胞毒性試験
この化合物を原料として合成された新規ピリミジン誘導体は、正常細胞と癌細胞に対するインビトロ細胞毒性についてスクリーニングされました。 データは、選択された新規ピリミジン誘導体が、正常細胞に比べて低濃度で癌細胞を標的とする効率性を確認しています .
抗寄生虫薬および抗真菌薬の開発
この化合物の構造枠組みは、抗寄生虫薬および抗真菌薬の開発に適しています。 その誘導体は、寄生虫感染症や真菌性疾患の治療における潜在的な用途について検討されてきました .
作用機序
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been studied as novel cdk2 inhibitors .
Mode of Action
It is known that cdk2 inhibitors typically work by binding to the atp pocket of the cdk2 enzyme, preventing its interaction with atp and thus inhibiting its kinase activity .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Result of Action
Cdk2 inhibitors, in general, can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
生化学分析
Biochemical Properties
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cellular processes. Additionally, it interacts with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as CDKs, inhibiting their catalytic activity . This inhibition disrupts the phosphorylation of key substrates, leading to altered cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . The compound’s stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical and cellular effects . At higher doses, the compound can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve optimal efficacy without inducing toxicity.
Metabolic Pathways
3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may exhibit different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is transported and distributed through specific mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s bioavailability and its ability to reach target sites, influencing its overall efficacy and activity.
特性
IUPAC Name |
3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-12(20)6-7-17-9-15-13-11(14(17)21)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRUVJURZOSPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


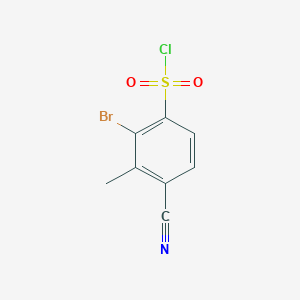
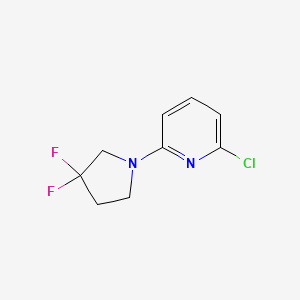

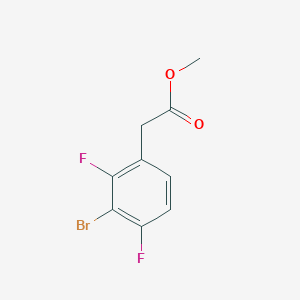
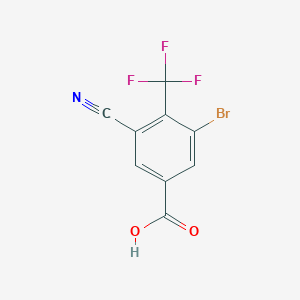
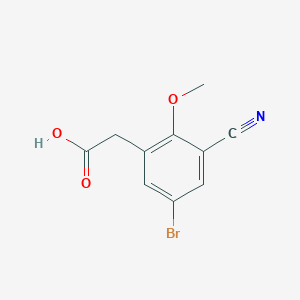
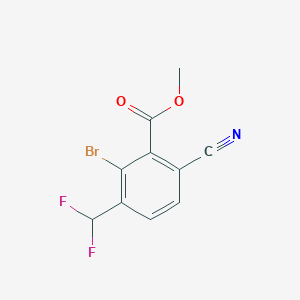
![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)
